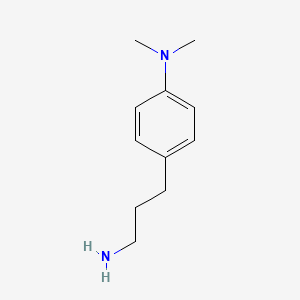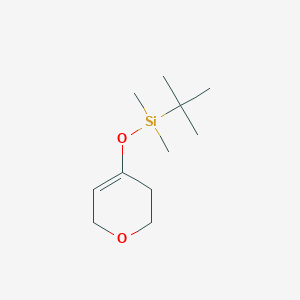
N-(4-aminophényl)-2-chloro-N-méthylacétamide
Vue d'ensemble
Description
N-(4-aminophenyl)-2-chloro-N-methylAcetamide: is an organic compound that features an amine group attached to a phenyl ring, a chloro group, and a methylacetamide moiety
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
Target of Action
Similar compounds have been found to have antimicrobial activity
Mode of Action
Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might interact with its targets by disrupting cell membranes and interfering with intracellular processes.
Biochemical Pathways
Similar compounds have been found to affect the dna of microbial cells . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also interfere with DNA synthesis or function, leading to downstream effects such as inhibition of cell replication.
Pharmacokinetics
Similar compounds have been found to have low metabolic stability . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also have low metabolic stability, which could impact its bioavailability.
Result of Action
Similar compounds have been found to cause significant apoptotic death in certain cell lines . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also induce apoptosis in targeted cells.
Action Environment
Similar compounds have been found to be influenced by heavy metals present in the organisms . This suggests that environmental factors such as the presence of heavy metals might also influence the action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide.
Analyse Biochimique
Biochemical Properties
N-(4-aminophenyl)-2-chloro-N-methylAcetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine and amide functional groups, which are crucial in protein folding and enzyme activity . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
N-(4-aminophenyl)-2-chloro-N-methylAcetamide affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of certain signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, altering their activity and thus influencing metabolic pathways. Furthermore, it may interact with DNA or RNA, leading to changes in gene expression that can affect cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-aminophenyl)-2-chloro-N-methylAcetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of N-(4-aminophenyl)-2-chloro-N-methylAcetamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable impact on cellular function. High doses may lead to toxicity, affecting vital organs and systems in the body.
Metabolic Pathways
N-(4-aminophenyl)-2-chloro-N-methylAcetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, N-(4-aminophenyl)-2-chloro-N-methylAcetamide is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(4-aminophenyl)-2-chloro-N-methylAcetamide is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(4-aminophenyl)-2-chloro-N-methylAcetamide can begin with the amination of 4-nitrochlorobenzene to form 4-aminophenyl chloride.
Acylation Reaction: The 4-aminophenyl chloride is then subjected to acylation with N-methylacetamide in the presence of a suitable catalyst, such as aluminum chloride, to yield the desired compound.
Industrial Production Methods: Industrial production of N-(4-aminophenyl)-2-chloro-N-methylAcetamide typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in N-(4-aminophenyl)-2-chloro-N-methylAcetamide can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products such as nitroso or nitro compounds.
- Reduced amine derivatives.
Comparaison Avec Des Composés Similaires
N-(4-aminophenyl)-2-chloroacetamide: Similar structure but lacks the methyl group.
N-(4-aminophenyl)-2-chloro-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of both the chloro and methylacetamide groups in N-(4-aminophenyl)-2-chloro-N-methylAcetamide provides unique reactivity and potential for diverse applications compared to its analogs.
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHSYGISQYKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)








